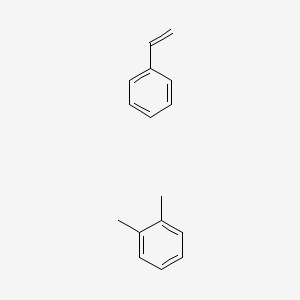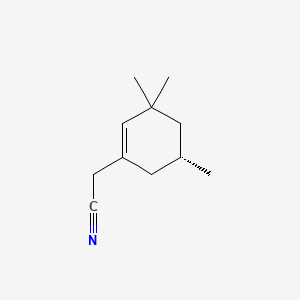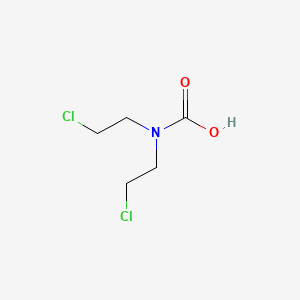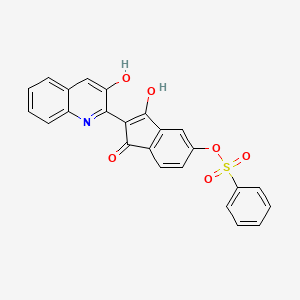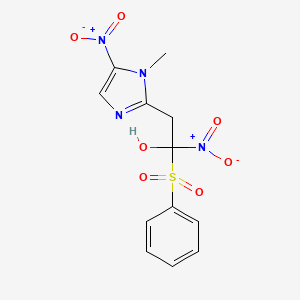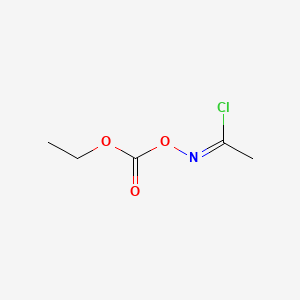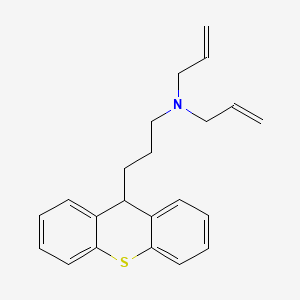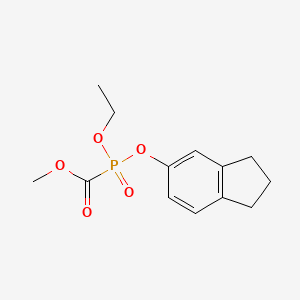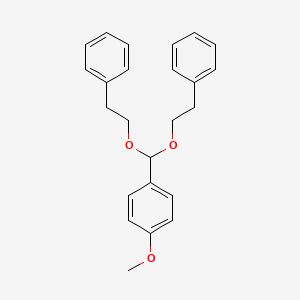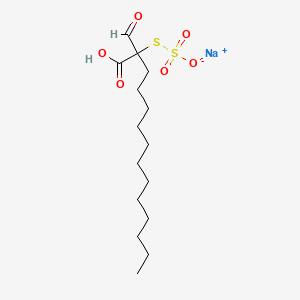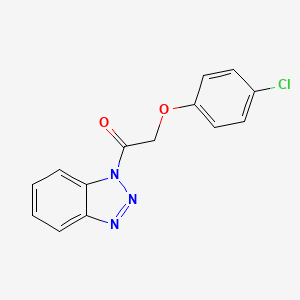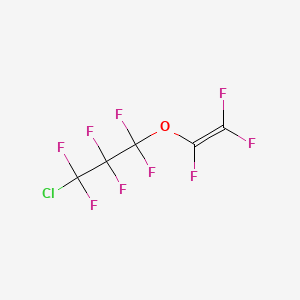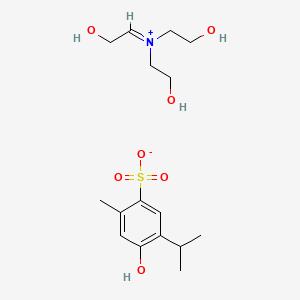
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium thymol-6-sulphonate typically involves the reaction of tris(2-hydroxyethyl)amine with thymol-6-sulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques to obtain the final product with high purity and yield .
化学反应分析
Types of Reactions
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
科学研究应用
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
作用机制
The mechanism of action of tris(2-hydroxyethyl)ammonium thymol-6-sulphonate involves its interaction with molecular targets and pathways within biological systems. The compound can disrupt cellular processes by interacting with enzymes, receptors, and other biomolecules. Its effects are mediated through various pathways, including oxidative stress, membrane disruption, and inhibition of specific enzymes .
相似化合物的比较
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium acetate
- Tris(2-hydroxyethyl)ammonium formate
Uniqueness
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different solubility profiles, making it suitable for specific applications .
属性
CAS 编号 |
71929-27-6 |
|---|---|
分子式 |
C16H27NO7S |
分子量 |
377.5 g/mol |
IUPAC 名称 |
bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C10H14O4S.C6H14NO3/c1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11;8-4-1-7(2-5-9)3-6-10/h4-6,11H,1-3H3,(H,12,13,14);1,8-10H,2-6H2/q;+1/p-1 |
InChI 键 |
WVKHRZMDQLDQHR-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])C(C)C)O.C(CO)[N+](=CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


